REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([N+:15]([O-])=O)[C:5]([C:8]([CH3:14])([CH3:13])[C:9](OC)=[O:10])=[N:6][CH:7]=1.C(O)(=O)C>[Fe]>[Br:1][C:2]1[CH:3]=[C:4]2[NH:15][C:9](=[O:10])[C:8]([CH3:14])([CH3:13])[C:5]2=[N:6][CH:7]=1
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Name
|
|
Quantity
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0.78 g
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Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=NC1)C(C(=O)OC)(C)C)[N+](=O)[O-]
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Name
|
|
Quantity
|
14.73 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
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Name
|
|
Quantity
|
0.719 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Prepared
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Type
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CUSTOM
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Details
|
After purification 6-bromo-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
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Type
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CUSTOM
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Details
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was obtained as a white solid
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Name
|
|
Type
|
|
Smiles
|
BrC=1C=C2C(=NC1)C(C(N2)=O)(C)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |